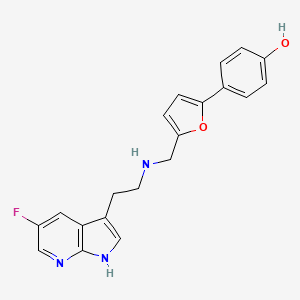

5-HT6/5-HT2A receptor ligand-2

説明

Overview of the Serotonergic System and its Central Nervous System Roles

The serotonergic system is one of the most ancient and widespread modulatory systems in the brain. Originating from a small cluster of neurons in the raphe nuclei of the brainstem, its axons project extensively throughout the entire central nervous system (CNS), including the cerebral cortex, hippocampus, basal ganglia, and spinal cord. mdpi.comresearchgate.net This vast network allows serotonin (B10506) to exert influence over a multitude of CNS functions.

Serotonin acts as a key regulator of mood, sleep-wake cycles, appetite, and body temperature. mdpi.comsynlab-sd.comclevelandclinic.org It is also deeply involved in higher cognitive functions such as learning, memory, and perception. mdpi.comwikipedia.org The diverse actions of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, each with a unique distribution pattern and signaling mechanism. nih.govmdpi.com This complexity allows for fine-tuned control over different neural circuits and behaviors. Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety disorders, and schizophrenia. synlab-sd.comnih.gov

Table 1: Key Roles of the Serotonergic System in the CNS

| Function | Description | Relevant Sources |

|---|---|---|

| Mood Regulation | Influences feelings of well-being and happiness; imbalances are linked to depression and anxiety. | mdpi.comsynlab-sd.comclevelandclinic.org |

| Cognition & Memory | Plays a role in learning processes and memory consolidation. | mdpi.comsynlab-sd.comwikipedia.org |

| Sleep-Wake Cycle | Helps regulate the transition between sleep and wakefulness, promoting restorative sleep. | synlab-sd.comclevelandclinic.orgwikipedia.org |

| Appetite Control | Suppresses feelings of hunger, working in concert with other neurotransmitters like dopamine (B1211576). | mdpi.comclevelandclinic.org |

| Perception | Modulates the processing of sensory information. | mdpi.com |

| Stress Response | Involved in the body's physiological and behavioral response to stress. | mdpi.comsynlab-sd.com |

Functional Significance of 5-HT6 Receptors in Neurological Processes

The 5-HT6 receptor is a subtype of serotonin receptor that is almost exclusively expressed in the CNS. nih.govmdpi.comebi.ac.uk Its highest concentrations are found in brain regions critical for cognition and learning, such as the hippocampus, striatum, and cerebral cortex. mdpi.comtaylorandfrancis.com This localization suggests a significant role in higher-order brain functions. ebi.ac.uk

Functionally, the 5-HT6 receptor is coupled to a stimulatory G-protein (Gs), and its activation typically leads to an increase in intracellular cyclic AMP (cAMP). nih.gov Research has shown that blocking 5-HT6 receptors can enhance cognitive function in various preclinical models. nih.govacs.org This pro-cognitive effect is believed to be mediated, at least in part, by an increase in the release of other key neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785), in brain areas like the frontal cortex and hippocampus. ebi.ac.uksnmjournals.org Consequently, 5-HT6 receptor antagonists have been a major focus of research for developing treatments for cognitive impairments associated with Alzheimer's disease and schizophrenia. taylorandfrancis.comacs.orgmdpi.com

Functional Significance of 5-HT2A Receptors in Neurological Processes

The 5-HT2A receptor is one of the most studied serotonin receptors in the CNS. mdpi.com It is widely distributed, with particularly high expression in the cerebral cortex, a region vital for perception, decision-making, and other executive functions. wikipedia.orgpatsnap.com Unlike the 5-HT6 receptor, the 5-HT2A receptor is primarily an excitatory receptor that signals through the Gq/G11 protein pathway, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium. nih.govwikipedia.org

The 5-HT2A receptor plays a crucial role in modulating mood, cognition, and perception. patsnap.comnih.gov It is a primary target for a diverse range of pharmacological agents. For instance, many atypical antipsychotic drugs are antagonists or inverse agonists at this receptor, which contributes to their therapeutic effects in schizophrenia. wikipedia.orgnih.gov Conversely, activation of 5-HT2A receptors is responsible for the profound changes in perception and consciousness associated with classic psychedelic compounds. wikipedia.orgpatsnap.com Dysregulation of 5-HT2A receptor activity has been linked to psychiatric conditions such as depression and schizophrenia. wikipedia.orgnih.gov

Table 2: Characteristics of 5-HT6 and 5-HT2A Receptors

| Feature | 5-HT6 Receptor | 5-HT2A Receptor |

|---|---|---|

| Primary Location | Almost exclusively in the CNS (hippocampus, striatum, cortex) mdpi.comebi.ac.uktaylorandfrancis.com | Widespread in the CNS, high in the cerebral cortex wikipedia.orgpatsnap.com |

| Primary Signaling Pathway | Gs-coupled (stimulatory), increases cAMP nih.gov | Gq/G11-coupled (excitatory), increases intracellular calcium via PLC nih.govwikipedia.org |

| Key Neurological Roles | Cognition, learning, memory ebi.ac.uktaylorandfrancis.compatsnap.com | Mood, perception, cognition, executive function patsnap.comnih.gov |

| Therapeutic Relevance | Antagonists are investigated as cognitive enhancers nih.govacs.org | Antagonists used as antipsychotics; agonists are psychedelic wikipedia.orgnih.gov |

Rationale for Dual 5-HT6/5-HT2A Receptor Modulation in Neuropharmacology

The development of ligands that can simultaneously modulate more than one receptor target represents a sophisticated approach in neuropharmacology. The rationale for creating a dual 5-HT6 and 5-HT2A receptor ligand stems from the potential to achieve a synergistic therapeutic effect that is broader and more effective than targeting either receptor alone.

This strategy is particularly promising for complex neuropsychiatric disorders like schizophrenia, which involves both cognitive deficits and psychotic symptoms. Antagonism of 5-HT6 receptors is strongly associated with pro-cognitive effects, potentially addressing the learning and memory impairments seen in these conditions. nih.govmdpi.com Simultaneously, antagonism of 5-HT2A receptors is a well-established mechanism for many effective antipsychotic medications. nih.gov

By combining these two mechanisms into a single molecule, a dual antagonist could offer a more comprehensive treatment. A compound with this profile could theoretically improve cognitive function while also managing psychotic symptoms. This approach led to the discovery and optimization of novel compounds, including the specific molecule known as 5-HT6/5-HT2A receptor ligand-2 (also referred to as compound 42). nih.govmedchemexpress.com This ligand was identified through virtual screening and subsequent chemical optimization. nih.gov

Table 3: Research Findings for this compound

| Receptor Target | Binding Affinity (Ki) | Compound Name | Reference |

|---|---|---|---|

| 5-HT6 Receptor | 25 nM | This compound (compound 42) | medchemexpress.comtargetmol.commedchemexpress.com |

| 5-HT2A Receptor | 32 nM | This compound (compound 42) | medchemexpress.comtargetmol.commedchemexpress.com |

Research has demonstrated that this compound is a potent antagonist at both receptors and is capable of penetrating the brain. medchemexpress.commedchemexpress.com In preclinical studies, it has shown the ability to reverse memory impairments induced by phencyclidine, a model often used to study psychosis-related cognitive deficits. nih.govresearchgate.net Such findings suggest that dual-target ligands like this one could be a valuable starting point for developing novel antipsychotic or antidepressant drugs with added pro-cognitive benefits. nih.gov This polypharmacological approach may offer a more effective way to treat the multifaceted nature of complex brain disorders. mdpi.com

Structure

3D Structure

特性

分子式 |

C20H18FN3O2 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

4-[5-[[2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamino]methyl]furan-2-yl]phenol |

InChI |

InChI=1S/C20H18FN3O2/c21-15-9-18-14(10-23-20(18)24-11-15)7-8-22-12-17-5-6-19(26-17)13-1-3-16(25)4-2-13/h1-6,9-11,22,25H,7-8,12H2,(H,23,24) |

InChIキー |

VTRMFVAGEAFJTR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=N4)F)O |

製品の起源 |

United States |

Discovery and Structure Activity Relationship Sar of 5 Ht6/5 Ht2a Receptor Ligand 2

Chemical Optimization and Lead Development of 5-HT6/5-HT2A Receptor Ligand-2

With a validated hit compound in hand, the research shifted to a lead optimization phase. The goal was to systematically modify the chemical structure of compound 1 to enhance its pharmacological profile, specifically to achieve potent and balanced dual antagonism at both 5-HT6 and 5-HT2A receptors.

Starting from the initial hit (compound 1 ), a focused synthetic effort, guided by molecular modeling, was undertaken to explore the structure-activity relationship and improve receptor affinity. This campaign resulted in the creation of 43 distinct compounds that systematically explored different substitution patterns on the parent scaffold. These modifications were designed to probe the chemical space around the hit molecule to identify which structural changes would be beneficial for binding to both the 5-HT6 and 5-HT2A receptors. Through this iterative process of design, synthesis, and testing, derivative 42 (this compound) was identified as the lead compound. It exhibited a significantly improved and well-balanced affinity profile, with a Ki of 25 nM for the 5-HT6 receptor and 32 nM for the 5-HT2A receptor.

The analysis of the synthesized analogues was crucial for understanding the relationship between chemical structure and biological activity. By comparing the receptor affinities of closely related compounds, researchers could deduce key structural requirements for potent dual-receptor binding. For instance, another potent analogue, compound 33 (5-HT6/5-HT2A receptor ligand-1), displayed even higher affinity with Ki values of 2 nM for 5-HT6R and 11 nM for 5-HT2AR. The development from the initial hit (1 ) to the highly potent analogues (33 and 42 ) demonstrates the success of the optimization strategy. The SAR data derived from the 43 analogues guided the selection of compound 42 as a lead candidate with an optimal balance of potencies for the two target receptors.

Table 1: Receptor Binding Affinities of Key Analogues This is an interactive table. Select a compound to see more details.

| Compound Name | Structure | 5-HT6R Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|

| Compound 1 (Hit) | 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol | 91 | Not reported as significant |

| Compound 33 (Ligand-1) | Structure not fully disclosed in abstracts | 2 | 11 |

| Compound 42 (Ligand-2) | 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol derivative | 25 | 32 |

A critical attribute for any CNS-acting drug is its ability to cross the blood-brain barrier and reach its targets within the brain. Therefore, a key aspect of the lead development process was to ensure adequate brain penetration. The lead compound, this compound (compound 42 ), was evaluated and found to be brain-penetrant, showing a good brain-to-plasma concentration ratio. This characteristic is essential for its potential in-vivo efficacy and confirms that the chemical scaffold and its optimized substitutions are amenable to reaching the central nervous system.

Molecular Modeling and Computational Chemistry of this compound

The development of this compound, also identified as compound 42 in foundational research, was heavily reliant on sophisticated molecular modeling and computational chemistry techniques. nih.gov These methods provided a rational basis for its design and optimization, allowing for the prediction of its interaction with the target receptors before its actual synthesis.

Ligand-Receptor Docking Studies

Ligand-receptor docking studies were instrumental in understanding how this compound binds to its target receptors at a molecular level. These computational simulations predicted the preferred orientation of the ligand within the binding pockets of both the 5-HT6 and 5-HT2A receptors, highlighting the key intermolecular interactions responsible for its affinity.

For the 5-HT6 receptor, docking studies revealed that the ligand's core structure fits snugly into the receptor's binding site. Specific interactions, such as hydrogen bonds and hydrophobic contacts, were identified as crucial for stabilizing the ligand-receptor complex. Similarly, docking into a homology model of the 5-HT2A receptor demonstrated a favorable binding mode, explaining the dual-target profile of the ligand. nih.gov The ability to visualize these interactions provided invaluable insights for the medicinal chemists working on the synthesis of this compound and its analogs. The primary binding affinities (Ki) were determined to be 25 nM for the 5-HT6 receptor and 32 nM for the 5-HT2A receptor. nih.govmedchemexpress.com

The synthesis of a series of 43 compounds, supported by molecular modeling, allowed for a detailed exploration of the structure-activity relationship. nih.gov The derivative, compound 42, was ultimately selected as the lead due to its promising activity profile. nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling played a pivotal role in the initial discovery phase of this compound. A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific receptor.

The design strategy for this dual-target ligand likely involved the creation of a pharmacophore model that incorporated key features from known selective ligands for both the 5-HT6 and 5-HT2A receptors. This hybrid model would have guided the virtual screening of large compound libraries to identify initial "hit" compounds that possessed the desired dual activity. nih.gov

The discovery process for this compound began with a virtual screening campaign aimed at identifying novel compounds active at the 5-HT6 receptor. nih.gov From this screening, a hit compound, 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, was identified with a Ki of 91 nM for the 5-HT6 receptor. nih.gov This initial hit served as the foundation for further optimization. Through synthetic efforts guided by molecular modeling, a series of 43 compounds with varying substitution patterns were created. nih.gov This systematic exploration led to the identification of compound 42, the this compound, which exhibited a significantly improved and well-balanced dual antagonism, with a Ki of 25 nM for the 5-HT6 receptor and 32 nM for the 5-HT2A receptor. nih.govmedchemexpress.com

Receptor Pharmacology and Binding Profiles of 5 Ht6/5 Ht2a Receptor Ligand 2

Quantitative Assessment of 5-HT6 Receptor Affinity and Binding

Radioligand binding assays have been utilized to determine the affinity of 5-HT6/5-HT2A receptor ligand-2 for the human 5-HT6 receptor. Research findings indicate that the compound binds to the 5-HT6 receptor with a high affinity, demonstrating a Ki value of 25 nM. researchgate.netresearchgate.net This affinity was a significant improvement over the initial hit compound from which it was derived, which had a Ki of 91 nM for the 5-HT6 receptor. researchgate.netresearchgate.net

Table 1: 5-HT6 Receptor Binding Affinity of this compound

| Compound Name | Receptor Target | Binding Affinity (Ki) |

|---|

Quantitative Assessment of 5-HT2A Receptor Affinity and Binding

In addition to its potent binding at the 5-HT6 receptor, the ligand was evaluated for its affinity towards the 5-HT2A receptor. These investigations confirmed its dual-target profile, revealing a strong binding affinity for the human 5-HT2A receptor with a Ki value of 32 nM. researchgate.netresearchgate.net The similar nanomolar affinities for both the 5-HT6 and 5-HT2A receptors characterize it as a well-balanced dual ligand. researchgate.net

Table 2: 5-HT2A Receptor Binding Affinity of this compound

| Compound Name | Receptor Target | Binding Affinity (Ki) |

|---|

Receptor Selectivity Profiling Against Other Serotonin (B10506) Receptors

While the compound is established as a dual ligand for 5-HT6 and 5-HT2A receptors, detailed quantitative data from broad selectivity screening against other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C, 5-HT7) for this compound are not available in the reviewed scientific literature.

Evaluation of Off-Target Receptor and Transporter Interactions

A comprehensive evaluation of the binding profile of this compound at other non-serotonergic central nervous system receptors (such as dopamine (B1211576) and adrenergic receptors) and neurotransmitter transporters has not been detailed in the available literature. One study noted that a structurally similar compound was identified as an antagonist for the D2 receptor. researchgate.net However, a specific off-target interaction profile for this compound (compound 42) remains to be fully characterized.

Functional Antagonism at 5-HT6 Receptors: In Vitro Assays

This compound is characterized as a 5-HT6 receptor antagonist. mdpi.com This functional activity implies that it opposes the action of the endogenous ligand, serotonin, at this receptor. However, specific quantitative data from in vitro functional assays, such as the determination of a Kb, pA2, or functional IC50 value from assays measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, were not available in the reviewed literature abstracts.

Functional Antagonism at 5-HT2A Receptors: In Vitro Assays

The compound is also described as a functional antagonist at the 5-HT2A receptor. mdpi.com This indicates its ability to inhibit 5-HT2A receptor-mediated signaling pathways, which are typically coupled to Gq proteins and lead to increases in intracellular calcium. The atypical antipsychotic drugs clozapine (B1669256) and olanzapine (B1677200) exert some of their effects through the blockade of the 5-HT2A receptor. researchgate.net Detailed quantitative results from specific in vitro functional assays (e.g., calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays) that would define its potency as a 5-HT2A antagonist were not present in the reviewed scientific reports.

Cellular and Molecular Mechanisms of Action of 5 Ht6/5 Ht2a Receptor Ligand 2

Modulation of G Protein-Coupled Receptor Signaling Pathways

As a dual antagonist, the primary mechanism of 5-HT6/5-HT2A receptor ligand-2 involves blocking the binding of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) to these two receptor subtypes, thereby inhibiting their downstream signaling cascades. wikipedia.orgwikipedia.org Both receptors belong to the GPCR superfamily but are coupled to different G proteins, leading to distinct cellular responses upon activation. wikipedia.orgwikipedia.orgoup.com

5-HT6 Receptor Antagonism : The 5-HT6 receptor is canonically coupled to the Gαs protein. wikipedia.orgoup.com Activation by serotonin normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, the ligand prevents this Gs-mediated signaling, which is the foundational step in its mechanism of action at this target. oup.comunav.edu

5-HT2A Receptor Antagonism : The 5-HT2A receptor is primarily coupled to the Gαq/11 protein. wikipedia.orgnih.gov Its activation by serotonin initiates the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov The ligand's antagonism at this receptor site obstructs this Gq-coupled cascade.

The table below summarizes the primary G-protein coupling and effector pathways modulated by the ligand.

| Receptor Target | Primary G-Protein Coupling | Key Effector Enzyme | Primary Second Messenger | Effect of Ligand-2 Antagonism |

| 5-HT6 | Gαs | Adenylyl Cyclase | cAMP | Inhibition of cAMP production |

| 5-HT2A | Gαq/11 | Phospholipase C (PLC) | IP3 and DAG | Inhibition of IP3 and DAG production |

Impact on Intracellular Signaling Cascades

By inhibiting the initial G-protein-mediated events, this compound influences a complex network of downstream intracellular signaling cascades.

The antagonism of 5-HT2A receptors effectively shuts down the PLC-mediated cascade, preventing the IP3-induced release of calcium (Ca²⁺) from intracellular stores and the DAG-mediated activation of protein kinase C (PKC). wikipedia.orgnih.govfrontiersin.org This has significant consequences, as PKC and Ca²⁺ are crucial regulators of numerous cellular functions. Furthermore, 5-HT2A receptors can engage other signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which can be involved in receptor desensitization. frontiersin.orgresearchgate.net Antagonism by the ligand would also prevent the activation of these alternative cascades.

The following table details key signaling molecules and pathways impacted by the ligand's dual antagonism.

| Receptor Target | Associated Signaling Cascades | Key Molecules Involved | Consequence of Antagonism |

| 5-HT6 | cAMP pathway | PKA, CREB | Reduced gene transcription via CREB phosphorylation oup.com |

| Fyn/ERK pathway | Fyn, Ras, ERK1/2 | Modulation of ERK-dependent neuronal plasticity oup.comunav.edu | |

| mTOR pathway | mTOR, GPRIN1 | Influence on neurite growth and morphogenesis amazonaws.com | |

| 5-HT2A | PLC/PKC pathway | IP3, DAG, Ca²⁺, PKC | Prevention of Ca²⁺ mobilization and PKC activation wikipedia.orgnih.gov |

| Arachidonic Acid pathway | Phospholipase A2 | Inhibition of arachidonic acid release frontiersin.org | |

| JAK-STAT pathway | Jak2, STAT3 | Blockade of STAT3 phosphorylation and nuclear translocation researchgate.net |

Influence on Neurotransmitter Release and Turnover

A key consequence of the ligand's action, particularly at the 5-HT6 receptor, is the modulation of other neurotransmitter systems. This is believed to be a primary driver of its pro-cognitive potential.

Cholinergic and Glutamatergic Enhancement : Blockade of 5-HT6 receptors has been demonstrated to increase the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in brain regions like the hippocampus and prefrontal cortex. wikipedia.orgnih.gov This effect is thought to occur via the disinhibition of GABAergic interneurons, which normally suppress cholinergic and glutamatergic neuron activity. unav.edunih.gov Preclinical studies with selective 5-HT6 antagonists like idalopirdine (B1259171) have shown they can potentiate the effects of acetylcholinesterase inhibitors, further increasing ACh levels. otsuka-us.comnih.govbioworld.com

Dopamine (B1211576) and Norepinephrine Facilitation : Antagonism of 5-HT6 receptors also facilitates the release of dopamine and norepinephrine, particularly in the frontal cortex. mdpi.comwikipedia.org

The table below summarizes the ligand's influence on major neurotransmitter systems.

| Neurotransmitter System | Effect of 5-HT6 Antagonism | Effect of 5-HT2A Antagonism | Combined Effect of Ligand-2 |

| Acetylcholine | Increased release nih.gov | Minimal direct effect | Increased cholinergic tone |

| Glutamate | Increased release nih.gov | Blocks 5-HT-induced enhancement of sEPSCs physiology.org | Increased tonic release, but stabilization of synaptic currents |

| GABA | Indirectly inhibited unav.edu | Blocks 5-HT-induced enhancement of sIPSCs physiology.org | Modulation of inhibitory tone |

| Dopamine | Increased release mdpi.comwikipedia.org | Modulates dopaminergic systems | Facilitation of dopaminergic neurotransmission |

| Norepinephrine | Increased release mdpi.comwikipedia.org | Modulates noradrenergic systems | Facilitation of noradrenergic neurotransmission |

Effects on Neuronal Excitability and Synaptic Plasticity

The modulation of neurotransmitter release and intracellular signaling culminates in significant effects on neuronal excitability and the capacity for synaptic plasticity.

The 5-HT2A receptor is a primary excitatory serotonin receptor in the cerebral cortex, and its activation increases the excitability of pyramidal neurons. wikipedia.orgmdpi.com Antagonism by the ligand dampens this excitatory influence, which may be beneficial in conditions characterized by cortical hyperexcitability. In concert, the increased release of ACh and glutamate from 5-HT6 receptor blockade is expected to promote a state conducive to cognitive processes like learning and memory, which are dependent on synaptic plasticity. nih.gov

Studies on gonadotropin-releasing hormone (GnRH) neurons have shown that serotonin can have a biphasic effect, with 5-HT2A receptor activation causing a slow excitation. researchgate.net By blocking this, the ligand would selectively remove this excitatory component of serotonin signaling. The combined actions at both receptors are hypothesized to recalibrate the balance of excitation and inhibition within cortical and hippocampal circuits, thereby optimizing the signal-to-noise ratio for information processing and supporting synaptic plasticity mechanisms underlying cognitive function. otsuka-us.com

Receptor Desensitization and Internalization Dynamics

The cellular response to GPCR activity is tightly regulated, in part through receptor desensitization and internalization, which removes receptors from the cell surface, making them unavailable for further stimulation.

The 5-HT2A receptor exhibits complex regulatory dynamics. Following agonist exposure, the receptor is rapidly internalized within minutes. nih.gov This process is known to be dependent on dynamin and occurs through clathrin-mediated endocytosis. nih.govresearchgate.net Interestingly, studies have shown that this internalization can occur independently of β-arrestin, a key protein in the desensitization of many other GPCRs. nih.govresearchgate.net Furthermore, activation of PKC is both necessary and sufficient to trigger 5-HT2A receptor internalization, even in the absence of a direct agonist. nih.gov

Paradoxically, some antagonists have also been found to induce 5-HT2A receptor internalization and downregulation. wikipedia.orgresearchgate.net This suggests that the ligand, as an antagonist, could potentially promote the removal of 5-HT2A receptors from the neuronal surface over time, representing a distinct mechanism for long-term reduction of 5-HT2A-mediated signaling. In contrast, less is known about the specific internalization dynamics of the 5-HT6 receptor as modulated by antagonists.

The table below outlines the key features of 5-HT2A receptor regulation.

| Regulatory Process | Key Features | Proteins Involved | Implication for Ligand-2 Action |

| Internalization | Rapid, agonist-induced sequestration from the plasma membrane. nih.gov | Clathrin, Dynamin nih.govresearchgate.net | May be induced by the ligand, leading to long-term signal attenuation. |

| Desensitization | Uncoupling from G-proteins; can occur without downregulation. frontiersin.orgoup.com | PKC, JAK/STAT frontiersin.orgresearchgate.netnih.gov | The ligand blocks the initial activation, preventing subsequent desensitization. |

| Recycling | Internalized receptors can be recycled back to the cell surface. nih.gov | N/A | Determines the duration of signal attenuation. |

Preclinical Pharmacological Evaluation in Animal Models

Assessment of Pro-cognitive Properties of 5-HT6/5-HT2A Receptor Ligand-2

The dual antagonism of 5-HT6 and 5-HT2A receptors is a promising strategy for enhancing cognitive functions. Preclinical studies have focused on evaluating the ability of ligands targeting these receptors to improve memory, learning, and executive functions.

Cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) are widely used to model memory impairment relevant to psychiatric disorders such as schizophrenia. mdpi.com Research has demonstrated that compounds targeting 5-HT6 and 5-HT2A receptors can effectively reverse these deficits.

A specific dual 5-HT6/5-HT2A receptor ligand, identified as compound 42, has shown significant pro-cognitive potential. nih.govmedchemexpress.com In preclinical evaluations, this compound successfully reversed memory impairment induced by phencyclidine in rodent models. nih.govresearchgate.net This finding highlights the therapeutic promise of this dual-target approach.

Other antagonists of the 5-HT6 receptor have also shown efficacy in similar models. For instance, the selective 5-HT6 antagonist Lu AE58054 was found to reverse cognitive deficits induced by subchronic PCP administration in the Novel Object Recognition Test (NORT) in rats. mdpi.comoup.com Similarly, FPPQ, a dual 5-HT3 and 5-HT6 receptor antagonist, also mitigated PCP-induced memory deficits in the NOR task. acs.org The consistent results across different compounds underscore the role of 5-HT6 receptor blockade in ameliorating chemically-induced cognitive dysfunction.

Table 1: Efficacy of this compound and Related Compounds in Reversing PCP-Induced Memory Deficits

| Compound | Receptor Target(s) | Animal Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound (Compound 42) | 5-HT6 / 5-HT2A | Rodent (PCP-induced) | Reversed memory impairment | nih.govresearchgate.net |

| Lu AE58054 | 5-HT6 | Rat (PCP-induced) | Reversed cognitive impairment in NORT | mdpi.comoup.com |

| FPPQ | 5-HT3 / 5-HT6 | Rat (PCP-induced) | Attenuated cognitive deficits in NORT | acs.org |

This table is interactive. You can sort and filter the data.

Beyond reversing induced deficits, ligands targeting the 5-HT6 receptor have demonstrated the ability to enhance various cognitive domains in animal models. mdpi.comnih.gov Antagonists of the 5-HT6 receptor have proven effective in improving performance in tasks related to episodic memory, spatial working memory, social cognition, and executive functions. mdpi.com This pro-cognitive effect is believed to be mediated by the modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for learning and memory. nih.gov

Cerlapirdine (also known as SAM-531 or PF-05212365), a selective 5-HT6 antagonist, has been shown in rodent behavioral tests to indirectly increase levels of both acetylcholine and glutamate neurotransmission. acs.org Preclinical studies with Cerlapirdine demonstrated its capacity to reverse deficits in cognitive tasks such as object recognition and contextual fear conditioning in rodents. These findings support the hypothesis that blocking 5-HT6 receptors can lead to broad improvements in cognitive processing.

Evaluation in Animal Models of Neurological and Psychiatric Conditions

The pro-cognitive properties of 5-HT6/5-HT2A receptor ligands have led to their evaluation in various animal models of complex brain disorders where cognitive impairment is a core symptom.

The 5-HT6 receptor is a significant target in the search for treatments for cognitive decline in Alzheimer's disease (AD). nih.govnih.gov Antagonists of this receptor are thought to provide symptomatic relief by improving cognitive function. nih.gov Cerlapirdine, for example, was specifically developed and investigated for its potential to treat cognitive deficits in AD. acs.orgnih.gov

In addition to cognitive symptoms, 5-HT6 receptor antagonists may also address behavioral and psychological symptoms of dementia (BPSD). For instance, the selective 5-HT6 receptor antagonist masupirdine (B1682835) was found to reduce agitation and aggression-like behaviors in animal models of dementia. mdpi.comresearchgate.net

Table 2: Evaluation of 5-HT6 Receptor Antagonists in Alzheimer's Disease Models

| Compound | Receptor Target | Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| Cerlapirdine (SAM-531) | 5-HT6 | Preclinical AD models | Potential to treat cognitive deficits | acs.orgnih.gov |

| Masupirdine | 5-HT6 | Animal models of dementia | Reduced agitation/aggression-like behaviors | mdpi.comresearchgate.net |

This table is interactive. You can sort and filter the data.

Cognitive impairment is a core and debilitating feature of schizophrenia. researchgate.net The unique profile of dual 5-HT6/5-HT2A receptor ligands, such as compound 42, makes them promising candidates for developing new antipsychotics with pro-cognitive benefits. nih.govresearchgate.net

Antagonism of the 5-HT6 receptor has been shown to be effective in animal models relevant to schizophrenia. researchgate.nettandfonline.com Interestingly, both agonists and antagonists of the 5-HT6 receptor have demonstrated the ability to reverse cognitive deficits in rodent models of the disorder. mdpi.com In developmental models of schizophrenia that utilize neonatal PCP treatment, 5-HT6 antagonists were able to prevent impairments in social cognition and episodic memory. tandfonline.com Cerlapirdine (SAM-531) was also investigated for schizophrenia, with a pilot study indicating dose-dependent improvements in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS). pfizer.com

There is growing evidence for the therapeutic potential of 5-HT6 receptor ligands in mood and anxiety disorders. nih.gov The chemical series that produced the dual this compound (compound 42) has been suggested as a strong starting point for the development of novel antidepressants. nih.govresearchgate.net

Preclinical studies have shown that compounds targeting the 5-HT6 receptor can produce antidepressant-like and anxiolytic-like effects. mdpi.comen-journal.org This has been observed with both agonists and antagonists of the receptor. en-journal.org Furthermore, a compound named ADN-1184, which has potent antagonistic activity at 5-HT6, 5-HT7, and 5-HT2A receptors, demonstrated anxiolytic-like effects in preclinical animal models. d-nb.info These findings suggest that modulating these serotonin (B10506) receptors could be a viable strategy for treating mood and anxiety symptoms that often co-occur with cognitive disorders. d-nb.info

Brain Penetration and Receptor Occupancy Studies in Preclinical Species

The efficacy of any centrally acting therapeutic agent is contingent upon its ability to cross the blood-brain barrier (BBB) in sufficient concentrations and engage its molecular target. For dual 5-HT6/5-HT2A receptor ligands, preclinical evaluation in animal models is crucial to confirm brain penetration and quantify receptor occupancy, thereby establishing a link between the administered dose and the potential pharmacodynamic effect.

Brain Penetration Assessment

A primary step in the preclinical assessment of novel central nervous system (CNS) compounds is to determine their ability to penetrate the brain. Following the discovery of potential 5-HT6 receptor ligands, a growing body of evidence has supported the use of those with good brain penetration for further investigation. unav.edu

One such compound, identified through virtual screening, is the dual 5-HT6/5-HT2A receptor ligand 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, also known as derivative 42. researchgate.netnih.gov Preclinical evaluation of this lead compound revealed a favorable brain/plasma concentration profile, indicating its successful transit across the blood-brain barrier. researchgate.netnih.gov This characteristic was essential for its subsequent evaluation in animal models of cognition, where it was shown to reverse memory impairments induced by phencyclidine. nih.gov

Similarly, pharmacokinetic studies in rats for other novel serotonin receptor ligands, such as a selenium-containing 1,3,5-triazine (B166579) derivative, have been conducted to assess brain penetration. acs.org These studies confirm that the compounds can penetrate the blood-brain barrier and provide foundational data for their potential therapeutic use in CNS disorders. acs.org The ability of these varied compounds to enter the CNS underscores the feasibility of designing dual-action serotonergic ligands that can reach their intended targets within the brain. unav.eduacs.org

Interactive Data Table: Brain Penetration Profile of Selected Ligands This table summarizes qualitative and methodological findings on brain penetration for relevant compounds based on available preclinical data.

Compound Preclinical Species Key Finding Source Index Derivative 42 (a dual 5-HT6/5-HT2A ligand) Not specified Demonstrated a good brain/plasma concentration profile. researchgate.net, snmjournals.org Compound 15 (a selenotriazine 5-HT6 agent) Rats Showed satisfying pharmacokinetics and penetrated the blood-brain barrier. General 5-HT6 Ligands Not specified Good brain penetration is a prerequisite for preclinical evidence supporting cognitive enhancement. snmjournals.org

Generated code Compound Names Mentioned in Article

Compound Name/Identifier Full Chemical Name or Description Derivative 42 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol SB742457 A dual 5-HT6/5-HT2A receptor antagonist ¹¹C-GSK215083 A PET radioligand with high affinity for 5-HT6 and 5-HT2A receptors Ketanserin A selective 5-HT2A receptor antagonist Compound 15 A selenium-containing 1,3,5-triazine derivative and 5-HT6 agent

Neurobiological Implications and Therapeutic Hypotheses

Role of Dual 5-HT6/5-HT2A Receptor Antagonism in Cognitive Enhancement

The blockade of 5-HT6 receptors has been a significant focus of research for cognitive enhancement, particularly in the context of Alzheimer's disease and schizophrenia. snmjournals.orgwikipedia.orgacs.org These receptors are almost exclusively located in the central nervous system (CNS), with high concentrations in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. ontosight.aiacs.orgnih.gov Antagonism of 5-HT6 receptors is understood to enhance cognitive processes by modulating multiple neurotransmitter systems. nih.govnih.gov It leads to an increase in the release of acetylcholine (B1216132) and glutamate (B1630785), both of which are pivotal for synaptic plasticity and memory formation. nih.govnih.gov Preclinical studies have consistently shown that 5-HT6 receptor antagonists improve performance in various learning and memory tasks. nih.gov

The addition of 5-HT2A receptor antagonism to this profile is hypothesized to provide synergistic or additive benefits for cognition. snmjournals.org While 5-HT2A receptor antagonists are not typically considered primary cognitive enhancers on their own, their ability to modulate dopaminergic and glutamatergic neurotransmission in the prefrontal cortex can contribute to improved cognitive function, particularly in the context of psychosis or mood disorders where these systems are dysregulated. neiglobal.commdpi.com For instance, some atypical antipsychotics with significant 5-HT2A antagonistic activity have shown modest benefits in cognitive symptoms associated with schizophrenia. nih.gov

The compound SB742457, a dual 5-HT6/5-HT2A antagonist, has been investigated for its potential in Alzheimer's disease. snmjournals.org Research suggests that for this compound, engaging both 5-HT2A and 5-HT6 receptors might be necessary to achieve optimal therapeutic effects in Alzheimer's patients. snmjournals.org Another dual 5-HT6/5-HT2A antagonist, SYN120, was developed with the hypothesis that it would improve both cognition and psychiatric symptoms in Parkinson's disease dementia. nih.gov A virtual screening campaign led to the discovery of a lead compound, 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, which demonstrated potent and well-balanced antagonist activity at both 5-HT6 and 5-HT2A receptors and was found to reverse memory impairment in animal models. nih.gov

Table 1: Investigational Dual 5-HT6/5-HT2A Receptor Ligands and their Primary Therapeutic Targets

| Compound | Primary Therapeutic Target(s) | Key Research Findings |

|---|---|---|

| SB742457 (Intepirdine) | Alzheimer's Disease | Showed procognitive effects in preclinical models; phase II trials suggested potential benefits, but later phase III trials did not meet primary endpoints. snmjournals.orgnih.gov |

| SYN120 | Parkinson's Disease Dementia | Hypothesized to improve cognition and psychiatric symptoms; a phase 2a trial did not show significant improvement in cognition but suggested potential benefits for cognitive activities of daily living and apathy. nih.govmdpi.com |

| 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol | Antipsychotic/Antidepressant with procognitive properties | Discovered through virtual screening, showed a good brain/plasma concentration profile and reversed phencyclidine-induced memory impairment in animal models. nih.gov |

| Idalopirdine (B1259171) (Lu AE58054) | Alzheimer's Disease, Schizophrenia | A selective 5-HT6 antagonist with moderate affinity for 5-HT2A receptors. wikipedia.orgontosight.aimedchemexpress.comresearchgate.net While early trials were promising, later phase III trials for Alzheimer's disease failed. wikipedia.org |

| SAM-760 | Alzheimer's Disease with Neuropsychiatric Symptoms | A potent 5-HT6 receptor antagonist that also acts as an antagonist at 5-HT2A receptors. mdpi.com |

Hypothesized Mechanism for Antipsychotic-Like Effects

The therapeutic action of many atypical antipsychotic drugs is, in part, attributed to their potent antagonism of 5-HT2A receptors. mdpi.comnih.govunc.edu Blockade of these receptors is thought to contribute to the efficacy of these drugs against the positive and negative symptoms of schizophrenia, as well as reducing the likelihood of extrapyramidal side effects associated with dopamine (B1211576) D2 receptor blockade. nih.gov The mechanism involves the modulation of dopamine release in different brain regions. In the mesolimbic pathway, 5-HT2A receptor antagonism is thought to indirectly reduce dopamine activity, which may contribute to the reduction of positive symptoms. Conversely, in the prefrontal cortex, where dopamine function is often diminished in schizophrenia, 5-HT2A blockade can lead to an increase in dopamine release, potentially alleviating negative and cognitive symptoms. neiglobal.com

Combining 5-HT2A antagonism with 5-HT6 receptor blockade offers a novel approach to antipsychotic therapy. The 5-HT6 receptor is also implicated in the pathophysiology of schizophrenia, and several antipsychotics, such as clozapine (B1669256) and olanzapine (B1677200), have a high affinity for this receptor. acs.orgresearchgate.net Antagonism of 5-HT6 receptors can enhance cortical dopamine and acetylcholine levels, which is a desirable effect for treating the cognitive and negative symptoms of schizophrenia. researchgate.net Therefore, a dual 5-HT6/5-HT2A antagonist could provide a more comprehensive treatment for schizophrenia by targeting psychosis, cognitive deficits, and negative symptoms through complementary mechanisms. The development of compounds with this dual activity profile is seen as a promising strategy for creating novel antipsychotics with improved efficacy. nih.govsemanticscholar.org

Potential for Neuromodulation in Neurodegenerative Disorders

The potential of dual 5-HT6/5-HT2A receptor ligands extends to the broader field of neurodegenerative disorders, where cognitive decline and neuropsychiatric symptoms are common. mdpi.com In conditions like Alzheimer's and Parkinson's disease, the serotonergic system undergoes significant changes, making it a viable target for therapeutic intervention. nih.govmdpi.com

Antagonism of 5-HT6 receptors has been shown to have potential neuroprotective and anti-neuroinflammatory effects by regulating neurotransmitter release, improving synaptic function, and reducing neuroinflammation. mdpi.com For instance, 5-HT6 receptor antagonists have been found to recover cognitive impairment in mouse models of Alzheimer's disease by regulating cilia function, which may be related to alterations in the axon initial segment. nih.gov

The 5-HT2A receptor is also implicated in the pathology of neurodegenerative diseases. For example, 5-HT2A receptor antagonists like pimavanserin (B1677881) have demonstrated efficacy in treating psychosis in patients with Alzheimer's disease. mdpi.com Furthermore, there is evidence that 5-HT2A receptor antagonists can improve motor impairments in animal models of Parkinson's disease. mdpi.com

The combined blockade of both 5-HT6 and 5-HT2A receptors could therefore offer a multi-pronged approach to managing neurodegenerative disorders. This dual action could simultaneously address cognitive deficits through the procognitive effects of 5-HT6 antagonism and manage behavioral and psychological symptoms like psychosis through 5-HT2A blockade. mdpi.com The compound SYN120, a dual 5-HT6/5-HT2A antagonist, was specifically investigated for this purpose in Parkinson's disease dementia. nih.gov

Broader Implications for Central Nervous System Pathophysiology

The intricate interplay between 5-HT6 and 5-HT2A receptors suggests that their simultaneous modulation could have broader implications for a range of CNS pathophysiologies beyond the primary targets of cognitive and psychotic disorders. The serotonergic system is a key regulator of mood, anxiety, and sleep, and dysregulation of this system is a hallmark of many psychiatric conditions. researchgate.net

For example, both 5-HT2A and 5-HT6 receptors are expressed in brain regions involved in mood regulation. acs.orgwikipedia.org Antagonists of 5-HT2A receptors are a component of the mechanism of action of some antidepressant medications. ucdavis.edu The potential for 5-HT6 receptor antagonists to exhibit anxiolytic and antidepressant-like activity has also been reported in preclinical studies. nih.gov This raises the possibility that dual 5-HT6/5-HT2A antagonists could be developed as novel treatments for depression and anxiety disorders, potentially with procognitive benefits that are often lacking in current therapies. nih.gov

Furthermore, the interaction or "crosstalk" between different serotonin (B10506) receptor subtypes, such as the formation of heterodimers between 5-HT2A and other receptors, adds another layer of complexity and therapeutic potential. nih.govmdpi.comamazonaws.com Understanding how dual ligands affect these receptor complexes could open up new avenues for treating a variety of CNS disorders characterized by imbalances in serotonergic signaling.

Advanced Research Methodologies Applied to 5 Ht6/5 Ht2a Receptor Ligand 2

Radioligand Binding Assays and Quantitative Autoradiography

Radioligand binding assays are fundamental in vitro techniques used to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the binding affinity constant (Ki).

For 5-HT6/5-HT2A receptor ligand-2 (compound 42), radioligand binding assays were crucial in establishing its dual-target profile. nih.gov Synthetic efforts, supported by molecular modeling, led to the development of a series of compounds, with derivative 42 being identified as a lead candidate. nih.govresearchgate.net Binding assays confirmed its high affinity for both the human 5-HT6 receptor and the 5-HT2A receptor. nih.govtargetmol.com The affinity values (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors, were determined to be in the low nanomolar range for both targets, indicating potent binding. medchemexpress.eunih.govtargetmol.com

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT6 | 25 nM |

| 5-HT2A | 32 nM |

This table presents the binding affinities of this compound for its target receptors as determined by radioligand binding assays. medchemexpress.eunih.govtargetmol.com

While quantitative autoradiography, a technique that uses radiolabeled ligands to visualize the distribution and density of receptors in tissue slices, is a common method for studying receptor localization in the brain, specific studies employing this technique for this compound have not been detailed in the reviewed literature.

Functional Cell-Based Assays (e.g., cAMP accumulation assays, FLIPR)

Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity). For G protein-coupled receptors (GPCRs) like 5-HT6 and 5-HT2A, these assays often measure changes in second messenger molecules.

The 5-HT6 receptor is canonically coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com Therefore, cAMP accumulation assays are a standard method to assess the functional activity of 5-HT6 receptor ligands. Conversely, the 5-HT2A receptor is coupled to the Gq/G11 pathway, and its activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+). nih.gov This calcium mobilization can be measured using a Fluorometric Imaging Plate Reader (FLIPR).

Based on functional characterization, this compound (compound 42) has been identified as a dual antagonist. medchemexpress.commedchemexpress.eutargetmol.com This classification indicates that it blocks the action of the endogenous ligand, serotonin (B10506), at both the 5-HT6 and 5-HT2A receptors. While the specific functional assay data (e.g., Kb values from Schild analysis in cAMP or FLIPR assays) for this compound are not detailed in the reviewed abstracts, its designation as an antagonist confirms its functional profile was determined.

Electrophysiological Techniques in Brain Slices and In Vivo

Electrophysiological techniques, such as in vitro patch-clamp recordings in brain slices and in vivo single-unit recordings, provide direct measures of a drug's effect on neuronal activity. These methods can reveal how receptor modulation by a ligand alters neuronal firing rates, membrane potential, and synaptic transmission, offering insights into the compound's functional impact at the circuit level. For serotonin receptors, these techniques have been used to understand their role in modulating neuronal excitability. nih.gov

Despite the utility of these methods, there are no specific reports in the reviewed scientific literature detailing the electrophysiological evaluation of this compound. Such studies would be a valuable future step to elucidate its influence on the electrical activity of neurons in brain regions rich in 5-HT6 and 5-HT2A receptors, such as the cortex, hippocampus, and striatum.

Behavioral Paradigms for Cognitive and Psychiatric Assessment in Animals

To assess the therapeutic potential of a CNS-active compound, its effects are studied in animal models that mimic aspects of human psychiatric and cognitive disorders. The dual antagonism of 5-HT6 and 5-HT2A receptors is considered a promising strategy for treating cognitive deficits, particularly those associated with schizophrenia and Alzheimer's disease. researchgate.net

This compound (compound 42) was evaluated in a preclinical model of cognitive impairment. nih.govresearchgate.net Specifically, its ability to reverse memory deficits induced by phencyclidine (PCP) was tested in the Novel Object Recognition (NOR) test in rodents. researchgate.netresearchgate.net PCP is an NMDA receptor antagonist that induces a schizophrenia-like state in both humans and animals, including cognitive deficits. researchgate.net The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.

The research found that this compound successfully reversed the PCP-induced memory impairment in this behavioral paradigm. nih.govresearchgate.net This pro-cognitive effect is a significant finding, supporting the hypothesis that dual blockade of these serotonin receptors is a viable approach for enhancing cognition. researchgate.netmdpi.com The compound was noted to have a good brain/plasma concentration profile, a prerequisite for central activity. nih.gov

Neuroimaging Techniques (e.g., PET, SPECT) for Receptor Occupancy in Preclinical Studies

Neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the in vivo quantification and visualization of receptor density and occupancy in the living brain. These methods require the development of a suitable radiolabeled version of the ligand or a competing radioligand. They are invaluable in drug development for confirming that a drug reaches its target in the brain and for determining the relationship between dose, receptor occupancy, and clinical effects.

For the 5-HT6 and 5-HT2A receptor systems, several PET radioligands have been developed. google.com Notably, some PET ligands have been identified that, like the ligand , possess affinity for both receptor types. However, based on the available literature, this compound (compound 42) has not itself been radiolabeled for use in PET or SPECT studies, nor have there been reports of its use in receptor occupancy studies with existing radiotracers.

Transcriptomic and Proteomic Analyses of Downstream Effects

Transcriptomics and proteomics are large-scale approaches used to study the downstream effects of a drug on gene expression and protein levels, respectively. These methodologies can uncover the molecular pathways and cellular processes that are modulated by a ligand's interaction with its receptor targets. For instance, proteomic studies have revealed that the 5-HT6 receptor can interact with the mTOR signaling pathway, which is critical for synaptic plasticity, learning, and memory.

There are currently no specific transcriptomic or proteomic studies reported in the reviewed literature that analyze the downstream cellular effects of this compound. Future research in this area could provide crucial insights into the molecular mechanisms underlying its observed pro-cognitive properties, potentially identifying novel biomarkers or further validating its therapeutic rationale.

Future Directions and Research Gaps

Exploration of Allosteric Modulation Mechanisms

A significant gap in the current understanding of 5-HT6/5-HT2A receptor ligand-2 lies in the realm of allosteric modulation. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is known to be influenced by allosteric modulators—molecules that bind to a site distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.orgnih.gov These modulators can subtly alter the receptor's conformation, thereby enhancing or diminishing its response to orthosteric ligands. nih.gov

Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) have been identified for the 5-HT2A receptor, offering a more nuanced way to control receptor activity than simple agonism or antagonism. wikipedia.orgumw.edu.pl Computational simulations have shown that different ligands can stabilize distinct conformational states of the 5-HT2A receptor, leading to varied functional outcomes—a concept known as functional selectivity or biased signaling. wikipedia.orgplos.org

Future research must investigate whether the binding and functional activity of this compound are influenced by endogenous or exogenous allosteric modulators. Furthermore, it is crucial to determine if this dual-target ligand itself can act as an allosteric modulator at either of its target receptors or at other related receptors. Understanding these potential allosteric mechanisms could unlock new strategies for refining its therapeutic effects and minimizing off-target actions.

Development of Novel Analogues with Refined Receptor Profiles

The discovery of this compound, with its balanced affinity for both receptors, serves as a significant starting point for further medicinal chemistry efforts. medchemexpress.com The development of novel analogues based on its chemical scaffold is a logical next step to refine its pharmacological profile for specific therapeutic applications.

Table 1: Receptor Binding Profile of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT6 | 25 nM |

| 5-HT2A | 32 nM |

Data sourced from MedchemExpress. medchemexpress.com

Future research in this area should focus on several key objectives:

Improving Potency and Selectivity: Synthesizing analogues to achieve even higher affinity for both receptors or, conversely, to create a deliberate imbalance in affinity. For example, an analogue with a 10-fold higher affinity for 5-HT6 over 5-HT2A might be desirable for certain conditions.

Introducing Biased Signaling: Developing analogues that act as "biased antagonists," selectively blocking one signaling pathway (e.g., G-protein signaling) while leaving another (e.g., β-arrestin signaling) intact. This could separate desired therapeutic effects from unwanted side effects. nih.gov

Optimizing Pharmacokinetic Properties: Modifying the core structure to improve metabolic stability, oral bioavailability, and brain penetration to enhance its suitability as a clinical candidate.

Virtual screening and structure-based drug design, which have already proven successful in identifying novel 5-HT2A ligands, could accelerate the discovery of such refined analogues. nih.gov

Deeper Elucidation of In Vivo Therapeutic Mechanisms

The pro-cognitive properties of this compound are its most compelling therapeutic feature. medchemexpress.com This effect is likely a result of the synergistic action of blocking both the 5-HT6 and 5-HT2A receptors, both of which are independently validated targets for cognitive enhancement.

5-HT6 Receptor Antagonism: Blocking 5-HT6 receptors is known to enhance cognition by increasing the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory. nih.govnih.gov

5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a cornerstone of atypical antipsychotic action and is also known to improve cognitive deficits in disorders like schizophrenia and Alzheimer's disease. umw.edu.plfrontiersin.org

While the dual mechanism is promising, the precise in vivo pathways remain to be fully elucidated. Future research must employ sophisticated preclinical models to answer several questions:

What is the relative contribution of 5-HT6 versus 5-HT2A receptor blockade to the observed pro-cognitive effects?

How does this dual antagonism modulate the activity of specific neural circuits, such as the cortico-striato-thalamo-cortical loops implicated in executive function?

Does the compound reverse cognitive deficits in animal models of specific diseases, such as Alzheimer's disease or schizophrenia?

A deeper understanding of these in vivo mechanisms is crucial for guiding clinical development and identifying the patient populations most likely to benefit.

Comparative Studies with Other Serotonin (B10506) Receptor Ligands

To establish the therapeutic value of a dual-target ligand, it is essential to conduct comparative studies against selective ligands for each target. The unique advantage of this compound can only be demonstrated through direct, head-to-head comparisons with compounds that modulate only one of these receptors.

Future research should include preclinical and, eventually, clinical studies that compare this compound with:

Selective 5-HT6 Antagonists: Such as idalopirdine (B1259171) or latrepirdine, which have been investigated for cognitive enhancement in Alzheimer's disease. nih.gov

Selective 5-HT2A Antagonists/Inverse Agonists: Including compounds like pimavanserin (B1677881), ketanserin, or volinanserin, which have applications in psychosis and sleep disorders. nih.govnih.govrndsystems.com

These comparative studies should assess not only cognitive efficacy but also other behavioral domains and potential side effects. The central hypothesis is that the dual-ligand may offer a broader spectrum of efficacy or a more favorable safety profile than a selective ligand alone. For example, the combined blockade might achieve robust pro-cognitive effects at lower doses, thereby avoiding mechanism-specific side effects associated with high-dose monotherapy.

Table 2: Comparison of Ligand Classes

| Ligand Class | Example Compounds | Primary Therapeutic Target | Potential Advantage of Dual Ligand |

|---|---|---|---|

| Dual 5-HT6/5-HT2A Antagonist | This compound | Cognitive Enhancement | Synergistic pro-cognitive effects; potentially broader efficacy or improved side-effect profile. |

| Selective 5-HT6 Antagonists | Idalopirdine, Latrepirdine | Cognitive Enhancement in Alzheimer's | Targets a specific pro-cholinergic/glutamatergic mechanism. nih.gov |

| Selective 5-HT2A Antagonists | Pimavanserin, Ketanserin, Volinanserin | Psychosis, Insomnia | Targets psychosis and may improve sleep architecture and cognitive deficits. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What is the receptor affinity and selectivity profile of 5-HT6/5-HT2A receptor ligand-2?

- Methodological Answer : Receptor binding assays using competitive radioligand displacement are critical. For ligand-2, Ki values of 25 nM (5-HT6) and 32 nM (5-HT2A) were determined via equilibrium binding experiments with selective radioligands (e.g., [³H]-LSD for 5-HT2A). Cross-reactivity screening against other GPCRs (e.g., dopamine D2, 5-HT1A) is required to confirm selectivity .

Q. How does ligand-2’s blood-brain barrier (BBB) permeability influence experimental design for cognitive studies?

- Methodological Answer : BBB penetration can be assessed via in situ perfusion models in rodents or computational predictors like logP/logD values. Ligand-2’s BBB permeability enables direct CNS targeting, making it suitable for behavioral assays such as novel object recognition (NOR) or Morris water maze (MWM) in rodents. Ensure pharmacokinetic (PK) studies measure brain-to-plasma ratios to confirm exposure .

Q. What in vitro assays are recommended to validate dual antagonism at 5-HT6 and 5-HT2A receptors?

- Methodological Answer : Use functional assays like calcium mobilization (for 5-HT2A) and cAMP accumulation (for 5-HT6). For example, 5-HT2A antagonism can be quantified via inhibition of serotonin-induced calcium flux in HEK293 cells expressing human 5-HT2A, while 5-HT6 antagonism is measured by blocking 5-HT-induced cAMP production in transfected CHO cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy for ligand-2?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Perform metabolite profiling (LC-MS) and use PET imaging with radiolabeled ligand-2 (e.g., [¹¹C]-isotopes) to correlate receptor occupancy with behavioral outcomes. Saturation studies in non-human primates (NHPs) can distinguish striatal (5-HT6-dominant) vs. cortical (5-HT2A-dominant) binding .

Q. What computational strategies optimize ligand-2’s dual-receptor interactions?

- Methodological Answer : Combine homology modeling (using templates like β2-adrenergic receptor for 5-HT2A) and molecular docking to map ligand-receptor interactions. For example, identify conserved residues (e.g., Asn6.55 in 5-HT2A) critical for binding. Validate predictions via mutagenesis studies and free-energy perturbation (FEP) calculations to refine affinity .

Q. How to validate target engagement in specific brain regions during cognitive testing?

- Methodological Answer : Use region-specific microdialysis or pharmacodynamic (PD) biomarkers. For ligand-2, PET imaging with ¹¹C-GSK215083 (which differentiates 5-HT6/5-HT2A binding) in NHPs or humans can confirm receptor occupancy in striatal (5-HT6) and cortical (5-HT2A) regions. Correlate occupancy with cognitive improvement in NOR or MWM .

Q. How to analyze ligand-2’s functional selectivity (biased signaling) at 5-HT2A receptors?

- Methodological Answer : Assess downstream signaling pathways (e.g., Gαq/PLCβ vs. β-arrestin recruitment) using TR-FRET or BRET assays. Ligand-2’s bias can be quantified using the “transduction coefficient” (ΔΔlog(τ/KA)). Compare with reference antagonists (e.g., ketanserin for 5-HT2A) to identify pathway-specific effects .

Q. What strategies address species-specific differences in receptor pharmacology for ligand-2?

- Methodological Answer : Sequence alignment of 5-HT6/5-HT2A receptors across species (e.g., human vs. rodent) identifies critical residues (e.g., human 5-HT2A Thr25Asn polymorphism). Use transgenic mice expressing humanized receptors or in vitro models (e.g., human iPSC-derived neurons) to bridge preclinical and clinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。